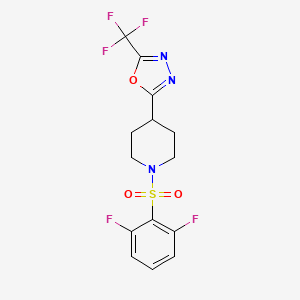

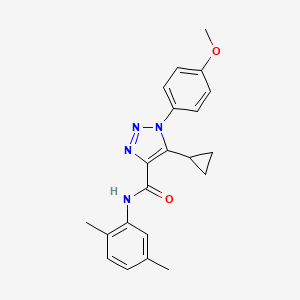

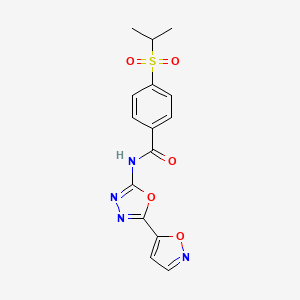

![molecular formula C8H8Cl2O6 B2513554 (3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate CAS No. 1173168-92-7](/img/structure/B2513554.png)

(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate” is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . Most chloroformates are colorless, volatile liquids that degrade in moist air .

Synthesis Analysis

Chloroformates are used as reagents in organic chemistry . For example, a novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed .Molecular Structure Analysis

The molecular structure of chloroformates, including “(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate”, can be analyzed using various chemical structure databases .Chemical Reactions Analysis

Chloroformates react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis

Most chloroformates are colorless, volatile liquids that degrade in moist air .科学的研究の応用

Synthesis and Applications in Medicinal Chemistry

Stereoselective Anti-Aldol Route The compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, closely related to the chemical , has been synthesized through a stereoselective anti-aldol route, playing a crucial role as a high affinity P2-ligand. This synthesis involves an ester-derived titanium enolate, marking its significance in the domain of HIV protease inhibitors (Ghosh, Li, & Perali, 2006).

Asymmetric One-Pot Synthesis Another notable synthesis is the asymmetric one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This compound is a pivotal building block for various HIV protease inhibitors, including darunavir. The process utilizes furan and Cbz-protected glycol aldehyde, highlighting its importance in medical chemistry and drug development (Sevenich et al., 2017).

Efficient Synthesis for HIV Protease Inhibitor Candidates A highly efficient synthesis method has been developed for racemic hexahydrofuro[2,3-b]furan-3-ol using a lanthanide catalyst. This method is crucial for the synthesis of various furo[2,3-b]furan derivatives and supports the production of HIV protease inhibitor candidates, showcasing its potential in pharmaceutical manufacturing (Yu et al., 2007).

Applications in Organic Chemistry

Multicomponent Synthesis of Bifurans The compound has been used in a multicomponent synthesis method to produce highly functionalized 2,2′-bifurans. This showcases its role in organic synthesis, providing new pathways for the creation of complex organic structures (Sayahi et al., 2015).

Condensation Reaction in Organic Synthesis The compound has also been involved in condensation reactions, leading to the synthesis of 1-Oxo-4-chlorocarbonyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane. This reflects its utility in creating complex organic molecules, further broadening its applications in organic chemistry (Wang & Huang, 2000).

作用機序

将来の方向性

特性

IUPAC Name |

[(3R,6R)-6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5?,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQRCZYCGISTAS-GQNXIQCSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2C(O1)[C@@H](CO2)OC(=O)Cl)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

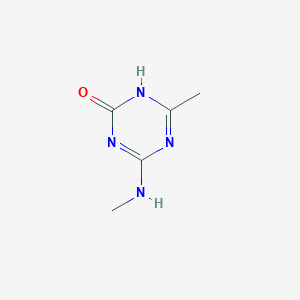

![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)

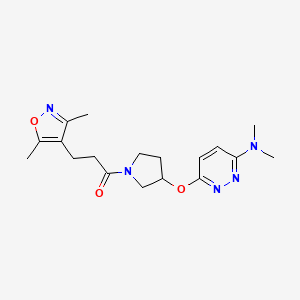

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)

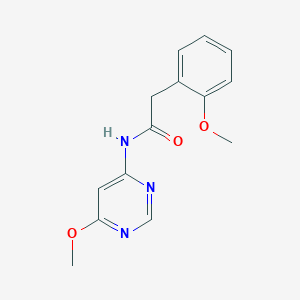

![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)